molecular formula C7H6ClF B14759641 1-Chloro-4-(fluoromethyl)benzene CAS No. 352-12-5

1-Chloro-4-(fluoromethyl)benzene

Cat. No.: B14759641
CAS No.: 352-12-5
M. Wt: 144.57 g/mol
InChI Key: XAWFFDQTYJUPQT-UHFFFAOYSA-N
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Description

H6ClF. It is a derivative of benzene, where a chlorine atom and a fluoromethyl group are substituted at the para positions. This compound is used in various chemical reactions and has applications in different fields of scientific research .

Preparation Methods

1-Chloro-4-(fluoromethyl)benzene can be synthesized through several methods. One common synthetic route involves the chlorination of 4-fluorotoluene. The reaction typically occurs in the presence of a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3). The reaction conditions often include refluxing the mixture to ensure complete chlorination .

Industrial production methods may involve similar chlorination processes but on a larger scale, with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial synthesis.

Chemical Reactions Analysis

1-Chloro-4-(fluoromethyl)benzene undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Chloro-4-(fluoromethyl)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways involving halogenated aromatic compounds.

    Medicine: It serves as a precursor in the synthesis of potential therapeutic agents, particularly those targeting specific receptors or enzymes.

    Industry: The compound is used in the production of specialty chemicals, including dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 1-Chloro-4-(fluoromethyl)benzene involves its interaction with various molecular targets. In nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new bond. The fluoromethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and selectivity in different reactions .

Comparison with Similar Compounds

1-Chloro-4-(fluoromethyl)benzene can be compared with other similar compounds, such as:

    1-Chloro-4-(trifluoromethyl)benzene: This compound has a trifluoromethyl group instead of a fluoromethyl group, resulting in different reactivity and applications.

    4-Fluorobenzyl chloride: Similar to this compound but without the chlorine atom, leading to variations in chemical behavior and uses.

    1-Chloro-4-methylbenzene:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs.

Properties

CAS No.

352-12-5

Molecular Formula

C7H6ClF

Molecular Weight

144.57 g/mol

IUPAC Name

1-chloro-4-(fluoromethyl)benzene

InChI

InChI=1S/C7H6ClF/c8-7-3-1-6(5-9)2-4-7/h1-4H,5H2

InChI Key

XAWFFDQTYJUPQT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CF)Cl

Origin of Product

United States

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